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Compound of Interest

Compound Name: 6-Bromo-2-methoxynicotinic acid

Cat. No.: B1376889 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-
Bromo-2-methoxynicotinic acid (CAS No. 1060806-62-3), a key building block in

pharmaceutical and materials science research. The guide is intended for researchers,

scientists, and drug development professionals, offering a detailed interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While

experimental spectra for this specific compound are not readily available in the public domain,

this guide synthesizes data from closely related analogs and fundamental spectroscopic

principles to provide a robust predictive analysis.

Introduction: The Structural Significance of 6-
Bromo-2-methoxynicotinic Acid
6-Bromo-2-methoxynicotinic acid, with the molecular formula C₇H₆BrNO₃ and a molecular

weight of 232.03 g/mol , is a substituted pyridine derivative.[1][2] The strategic placement of

bromo, methoxy, and carboxylic acid functional groups on the nicotinic acid scaffold makes it a

versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic

characterization is paramount for confirming its identity and purity, which is a critical step in any

synthetic workflow. This guide provides a foundational understanding of its spectral features,

enabling researchers to confidently identify and utilize this compound.

Below is a diagram illustrating the molecular structure and numbering of 6-Bromo-2-
methoxynicotinic acid.
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Caption: Molecular structure of 6-Bromo-2-methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-
Bromo-2-methoxynicotinic acid.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine

ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted

based on the analysis of closely related compounds, such as Methyl 6-bromo-2-

methoxynicotinate, and established substituent effects.[3]

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Carboxylic Acid

(-COOH)
12.0 - 13.0 Broad Singlet - 1H

H4 8.10 - 8.20 Doublet ~8.0 1H

H5 7.40 - 7.50 Doublet ~8.0 1H

Methoxy (-OCH₃) 3.90 - 4.00 Singlet - 3H

Interpretation:

Carboxylic Acid Proton: This proton is expected to appear as a broad singlet in the downfield

region (10-13 ppm) due to hydrogen bonding and its acidic nature.[4]

Aromatic Protons (H4 and H5): The pyridine ring has two remaining protons. H4 is

deshielded by the adjacent carboxylic acid group and the ring nitrogen, thus appearing at a

lower field than H5. They will appear as doublets due to coupling to each other.

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as

they are not coupled to any other protons.
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Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals,

corresponding to the six carbons of the pyridine ring and the methoxy carbon. The chemical

shifts are estimated based on the known effects of substituents on the pyridine ring.[5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) 165 - 170

C2 160 - 165

C6 145 - 150

C4 140 - 145

C3 115 - 120

C5 110 - 115

-OCH₃ (Methoxy) 50 - 55

Interpretation:

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield

signal in the spectrum, typically appearing in the 165-185 ppm range.

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the

attached functional groups. The carbons directly attached to the electronegative oxygen (C2)

and nitrogen (C6) will be significantly downfield. The bromine atom on C6 will also contribute

to its downfield shift.

Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region of the

spectrum.

Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like 6-Bromo-2-
methoxynicotinic acid is as follows:
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Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS)

is typically added as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A

standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is

typically used.

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a

proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger

number of scans are generally required to obtain a good signal-to-noise ratio.

Data Processing: Process the acquired free induction decay (FID) with an appropriate

window function (e.g., exponential multiplication) and Fourier transform to obtain the

frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to

the internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 6-Bromo-2-methoxynicotinic acid is expected to be dominated

by absorptions from the carboxylic acid, methoxy, and bromo-substituted pyridine moieties.
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Functional Group
Expected Absorption Range

(cm⁻¹)
Vibrational Mode

Carboxylic Acid O-H 3300 - 2500 (broad) O-H stretch

Aromatic C-H 3100 - 3000 C-H stretch

Aliphatic C-H (methoxy) 2950 - 2850 C-H stretch

Carboxylic Acid C=O 1725 - 1700 C=O stretch

Aromatic C=C and C=N 1600 - 1450 Ring stretching

Carboxylic Acid C-O 1320 - 1210 C-O stretch

Methoxy C-O 1250 - 1000 C-O stretch

C-Br 600 - 500 C-Br stretch

Interpretation:

O-H Stretch: The most characteristic feature will be a very broad absorption band in the

3300-2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-

bonded carboxylic acid dimer.[6]

C=O Stretch: A strong, sharp absorption band is expected around 1725-1700 cm⁻¹ due to

the carbonyl stretch of the carboxylic acid.[7]

C-O Stretches: The spectrum will also show C-O stretching bands for the carboxylic acid and

the methoxy group.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will

appear in the 1600-1450 cm⁻¹ region.

C-Br Stretch: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can be

attributed to the C-Br stretching vibration.

Caption: A typical workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure. For 6-Bromo-2-methoxynicotinic
acid, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. A key feature will be

the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z

units (M⁺ and M+2).[8] For C₇H₆⁷⁹BrNO₃, the expected m/z is 230.95, and for C₇H₆⁸¹BrNO₃,

it is 232.95.

Key Fragment Ions:

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl

radical.

Loss of -COOH (M-45): Loss of the entire carboxylic acid group as a radical is also a likely

fragmentation pathway.

Loss of -OCH₃ (M-31): Cleavage of the methoxy group is another expected fragmentation.

Loss of Br (M-79/81): The bromine atom can also be lost as a radical.

[M]⁺˙
m/z 231/233

[M-OH]⁺
m/z 214/216

-OH

[M-COOH]⁺
m/z 186/188

-COOH

[M-OCH3]⁺
m/z 200/202

-OCH3

[M-Br]⁺
m/z 152

-Br

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 6-Bromo-2-methoxynicotinic acid.

Conclusion
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This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-
Bromo-2-methoxynicotinic acid. The interpretations of the expected NMR, IR, and MS data

are grounded in fundamental principles and data from closely related structures. This

information serves as a valuable resource for researchers in confirming the identity and purity

of this important synthetic intermediate, thereby ensuring the integrity of their subsequent

research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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